molecular formula C28H26N4O4 B1683986 7-Hydroxystaurosporine CAS No. 112953-11-4

7-Hydroxystaurosporine

Katalognummer B1683986
CAS-Nummer: 112953-11-4
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: GUAIZLSIUMRUNL-IHQXTNFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxystaurosporine is a cell-permeable staurosporine derivative with anticancer activity . It belongs to the class of organic compounds known as indolocarbazoles, which are polycyclic aromatic compounds containing an indole fused to a carbazole .


Synthesis Analysis

The synthesis of staurosporine indolocarbazole alkaloid and its analogues, which include 7-Hydroxystaurosporine, has been a subject of research for years due to their promising compounds for treating cancer .


Molecular Structure Analysis

The molecular formula of 7-Hydroxystaurosporine is C28H26N4O4. It has a molecular weight of 482.530 Da and a monoisotopic mass of 482.195404 Da .


Physical And Chemical Properties Analysis

7-Hydroxystaurosporine has a density of 1.6±0.1 g/cm3, a boiling point of 705.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Treatment

7-Hydroxystaurosporine (UCN-01) has been primarily researched for its applications in cancer treatment. Studies have shown its potential in enhancing the efficacy of chemotherapeutic agents.

  • Enhancing Chemotherapy Efficacy : UCN-01 has been found to potentiate the cytotoxicity of camptothecin in human cancer cell lines, particularly against p53-defective tumors, suggesting a strategy for enhancing chemotherapeutic activity (Shao et al., 1997).
  • Radiosensitizing Agent : UCN-01 has been identified as a radiosensitizing agent that inhibits the DNA damage checkpoint kinase hChk1, disrupting the G2 checkpoint in tumor cells and sensitizing them to genotoxic agents (Busby et al., 2000).

Targeting Protein Kinases

UCN-01's role as a protein kinase inhibitor has been a focal point of research, exploring its impact on various cellular processes.

  • Inhibition of Protein Kinase C Isozymes : Research has demonstrated that UCN-01 differentially inhibits protein kinase C (PKC) isozymes, potentially contributing to its antitumor effects and its ability to influence signal transduction pathways (Seynaeve et al., 1994).
  • Influence on Cell Cycle and Apoptosis : UCN-01's impact on cell cycle progression and apoptosis in cancer cells has been studied, with findings showing that it can induce apoptosis and affect G1 checkpoint function, important determinants of sensitivity to the drug (Sugiyama et al., 1999).

Interaction with Other Drugs

Interactions of UCN-01 with other drugs and their combined effects on cancer treatment have been explored in various studies.

  • Synergistic Effects with Hormonal Agents : Studies have found that UCN-01, in combination with hormonal agents like danazol and mifepristone, can enhance cytotoxicity in hormone-responsive breast cancer cells (Yokoyama et al., 2000).
  • Combination with Irinotecan : A Phase 1 study explored the combination of UCN-01 with irinotecan, focusing on determining the maximum-tolerated dose, toxicity, and anti-tumor activity, showing some preliminary evidence of efficacy (Fracasso et al., 2010).

Pharmacokinetics and Binding Properties

The pharmacokinetic properties of UCN-01 and its binding characteristics have been subjects of study, providing insights into its distribution and interaction with proteins in the body.

  • Binding to α1-Acid Glycoprotein : Studies have shown UCN-01's high affinity binding to human α1-acid glycoprotein, influencing its pharmacokinetic profile and distribution in the body (Katsuki et al., 2005).

Safety And Hazards

7-Hydroxystaurosporine can be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In combination with certain substances, it can increase the risk or severity of methemoglobinemia .

Eigenschaften

IUPAC Name

(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCZSGKMGDDXIJ-HQCWYSJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150238
Record name 7-Hydroxystaurosporine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxystaurosporine

CAS RN

112953-11-4
Record name 7-Hydroxystaurosporine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112953114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxystaurosporine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Hydroxystaurosporine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=638850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxystaurosporine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYSTAUROSPORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU5H4V94A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxystaurosporine
Reactant of Route 2
7-Hydroxystaurosporine
Reactant of Route 3
7-Hydroxystaurosporine
Reactant of Route 4
7-Hydroxystaurosporine
Reactant of Route 5
7-Hydroxystaurosporine
Reactant of Route 6
7-Hydroxystaurosporine

Citations

For This Compound
2,860
Citations
SB Kondapaka, MJ Zarnowski, DR Yver… - Clinical cancer …, 2004 - AACR
7-Hydroxystaurosporine (UCN-01) infused for 72 hours by continuous iv infusion induced insulin resistance during phase I clinical trials. To understand the mechanism for this …
Number of citations: 74 aacrjournals.org
RG Shao, T Shimizu, Y Pommier - Experimental cell research, 1997 - Elsevier
7-hydroxystaurosporine (UCN-01) is a more selective protein kinase C inhibitor than staurosporine. UCN-01 exhibits antitumor activity in experimental tumor models and is presently in …
Number of citations: 106 www.sciencedirect.com
EC Busby, DF Leistritz, RT Abraham, LM Karnitz… - Cancer research, 2000 - AACR
The investigational anticancer agent 7-hydroxystaurosporine (UCN-01)abrogates the G 2 checkpoint in tumor cells and sensitizes them to the lethal effects of genotoxic anticancer …
Number of citations: 403 aacrjournals.org
RT Bunch, A Eastman - Clinical cancer research: an official journal of the …, 1996 - AACR
DNA-damaging agents arrest cell cycle progression at either G1 or G2. A variety of agents such as caffeine have been shown to abrogate the DNA damage-dependent G2 checkpoint …
Number of citations: 312 aacrjournals.org
D Sampath, J Cortes, Z Estrov, M Du, Z Shi, M Andreeff… - Blood, 2006 - ashpublications.org
Chk1 and Akt signaling facilitate survival of cells treated with nucleoside analogues. Activation of Chk1 in response to cytarabine (ara-C) induced an S-phase checkpoint characterized …
Number of citations: 164 ashpublications.org
T Yamauchi, MJ Keating, W Plunkett - Molecular cancer therapeutics, 2002 - AACR
Elevated DNA repair processes represent resistance mechanisms to the treatment of malignancies with alkylating agents. Recently, the cell cycle checkpoint abrogator, UCN-01, was …
Number of citations: 34 aacrjournals.org
S Sato, N Fujita, T Tsuruo - Oncogene, 2002 - nature.com
… Here we show that UCN-01 (7-hydroxystaurosporine), a drug now in clinical trials and with a unique fingerprint pattern, induced dephosphorylation and inactivation of Akt, resulting in …
Number of citations: 268 www.nature.com
S Akinaga, K Sugiyama, T Akiyama - Anti-cancer drug design, 2000 - ingentaconnect.com
UCN-01 (7-hydroxystaurosporine) is a protein kinase inhibitor which is under development as an anti-cancer agent in the USA and Japan. Although UCN-01 was originally isolated from …
Number of citations: 136 www.ingentaconnect.com
RG Shao, CX Cao, T Shimizu, PM O'Connor, KW Kohn… - Cancer research, 1997 - AACR
7-Hydroxystaurosporine (UCN-01) is a selective protein kinase C inhibitor in clinical trial for cancer treatment. In this study, we found that nanomolar concentrations of camptothecin (…
Number of citations: 338 aacrjournals.org
D Komander, GS Kular, J Bain, M Elliott… - Biochemical …, 2003 - portlandpress.com
… The staurosporine derivative UCN-01 (7-hydroxystaurosporine) has been reported to be a potent inhibitor for PDK1, and is currently undergoing clinical trials for the treatment of cancer. …
Number of citations: 143 portlandpress.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.